molecular formula C14H14FN3O4 B11018893 N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine

N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine

Cat. No.: B11018893
M. Wt: 307.28 g/mol
InChI Key: MSXRBOCLMCQFIX-UHFFFAOYSA-N
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Description

N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that features a fluorinated indole moiety linked to a dipeptide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Peptide Coupling: The acetylated indole is coupled with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the fluorination and acetylation steps, as well as automated peptide synthesizers for the coupling step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or nitro groups present.

    Substitution: The fluorine atom on the indole ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol, room temperature.

    Substitution: Nucleophiles (e.g., amines), DMSO (dimethyl sulfoxide), elevated temperatures.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The indole moiety is known for its presence in many natural products and pharmaceuticals, making this compound a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the peptide portion can enhance the compound’s binding affinity and specificity. The fluorine atom can also play a role in modulating the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, increase its binding affinity to biological targets, and improve its overall pharmacokinetic profile compared to its chloro, bromo, and methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H14FN3O4

Molecular Weight

307.28 g/mol

IUPAC Name

2-[[2-[[2-(6-fluoroindol-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H14FN3O4/c15-10-2-1-9-3-4-18(11(9)5-10)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22)

InChI Key

MSXRBOCLMCQFIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)NCC(=O)O)F

Origin of Product

United States

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